3-Fluoro-4-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-4-(trifluoromethyl)pyridine is a chemical compound that acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Synthesis Analysis
Trifluoromethylpyridines, including 3-Fluoro-4-(trifluoromethyl)pyridine, are synthesized and applied as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(trifluoromethyl)pyridine is represented by the formula C6H3F4N . It has a molecular weight of 165.09 .Chemical Reactions Analysis
3-Fluoro-4-(trifluoromethyl)pyridine is involved in various chemical reactions. For instance, it acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
3-Fluoro-4-(trifluoromethyl)pyridine has a density of 1.391 g/mL at 25 °C . It has a boiling point of 37 °C at 10 mmHg . The refractive index is n20/D 1.406 .Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Application : 3-Fluoro-4-(trifluoromethyl)pyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
- Methods : The synthesis and applications of TFMP and its derivatives involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of (trifluoromethyl)pyridyllithiums
- Application : 3-Fluoro-4-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums .
Synthesis of Metal-Organic Frameworks (MOFs)
- Application : 3-Fluoro-4-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .
Synthesis of Methiodide Salts
Synthesis of Fluorinated Organic Chemicals
- Application : 3-Fluoro-4-(trifluoromethyl)pyridine is used in the synthesis of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods : The synthesis of fluorinated organic chemicals involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Synthesis of Pesticides
- Application : 3-Fluoro-4-(trifluoromethyl)pyridine is used in the synthesis of pesticides . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
- Methods : The synthesis of pesticides involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
Synthesis of Fluorinated Organic Chemicals
- Application : 3-Fluoro-4-(trifluoromethyl)pyridine is used in the synthesis of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods : The synthesis of fluorinated organic chemicals involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Synthesis of Pesticides
- Application : 3-Fluoro-4-(trifluoromethyl)pyridine is used in the synthesis of pesticides . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
- Methods : The synthesis of pesticides involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
Safety And Hazards
3-Fluoro-4-(trifluoromethyl)pyridine is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves when handling this chemical .
Future Directions
properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLDFPTUFGBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382327 | |
Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
113770-87-9 | |
Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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